molecular formula C24H32O2 B14373363 [1,1'-Biphenyl]-4-YL dodecanoate CAS No. 89810-46-8

[1,1'-Biphenyl]-4-YL dodecanoate

Cat. No.: B14373363
CAS No.: 89810-46-8
M. Wt: 352.5 g/mol
InChI Key: LCRGZXAZWAIIGQ-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-YL dodecanoate is an ester derivative of biphenyl-4-carboxylic acid (CAS 92-92-2) , where the carboxylic acid group is replaced by a dodecanoate (laurate, C12 alkyl chain) moiety. The compound consists of a biphenyl core linked via an ester bond to a long aliphatic chain, conferring distinct physicochemical properties.

Properties

CAS No.

89810-46-8

Molecular Formula

C24H32O2

Molecular Weight

352.5 g/mol

IUPAC Name

(4-phenylphenyl) dodecanoate

InChI

InChI=1S/C24H32O2/c1-2-3-4-5-6-7-8-9-13-16-24(25)26-23-19-17-22(18-20-23)21-14-11-10-12-15-21/h10-12,14-15,17-20H,2-9,13,16H2,1H3

InChI Key

LCRGZXAZWAIIGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-YL dodecanoate typically involves esterification reactions. One common method is the reaction of 4-hydroxybiphenyl with dodecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-4-YL dodecanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-4-YL dodecanoate can undergo oxidation reactions, particularly at the benzylic position of the biphenyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.

    Substitution: The biphenyl ring can participate in electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones at the benzylic position

    Reduction: Formation of alcohols from esters

    Substitution: Introduction of nitro groups on the biphenyl ring

Scientific Research Applications

[1,1’-Biphenyl]-4-YL dodecanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-YL dodecanoate depends on its interaction with biological targets. The biphenyl moiety can interact with hydrophobic regions of proteins, while the dodecanoate chain can insert into lipid bilayers, affecting membrane fluidity and function. These interactions can disrupt microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

[1,1'-Biphenyl]-4-YL Acetate
  • Structure: Features a short acetate (C2) chain instead of dodecanoate.
2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl Benzoates (e.g., 2p)
  • Structure : Aromatic benzoate ester with a ketone group adjacent to the biphenyl core.
  • Properties : Demonstrates significant tyrosinase inhibition (IC50 comparable to kojic acid at 100–250 µg/mL) due to interactions at the enzyme’s active-site entrance .
  • Crystallography : Closely packed crystal structures attributed to biphenyl stacking, enhancing stability .
Nitro- and Cyano-Substituted Biphenyl Esters (e.g., NO2-Bi-4-S-E)
  • Structure: Ethyl esters with nitro (NO2) or cyano (CN) substituents on the biphenyl core.
  • Crystallography: Crystallizes in triclinic (P-1) or monoclinic (P21/c) space groups, with packing influenced by substituent electronic effects rather than hydrogen bonding .
  • Comparison: The absence of polar groups in [1,1'-Biphenyl]-4-YL dodecanoate likely results in less ordered packing, reducing crystallinity compared to nitro/cyano analogs.

Chain Length and Physicochemical Properties

Alkyl Chain Impact
  • Similar C12 chains in benzodiazepin-2-one derivatives improve drug delivery by protecting active ingredients .
  • Shorter Chains (e.g., Acetate, C2) : Higher aqueous solubility but reduced bioavailability in lipid-rich environments .
Surfactant and Drug Delivery Potential
  • Dodecanoate: May act as a nonionic surfactant, analogous to 4-phenyl-1,5-benzodiazepin-2-one derivatives with C12 chains, which facilitate cellular uptake of pharmaceuticals .
  • Benzoate/Pyridinecarboxylate Esters : Prioritize target binding over surfactant effects, as seen in their tyrosinase inhibition .
Crystal Packing
  • Dodecanoate: Expected to exhibit flexible, less ordered packing due to the long alkyl chain, contrasting with the rigid, stacked arrangements of nitro-biphenyl esters .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent/Chain Key Properties Biological Activity
This compound Dodecanoate (C12) High lipophilicity, surfactant potential Not reported
[1,1'-Biphenyl]-4-yl acetate Acetate (C2) Higher polarity, lower lipophilicity N/A
2p (Benzoate derivative) Aromatic benzoate Tyrosinase inhibition (IC50 ~100 µg/mL) Antityrosinase
NO2-Bi-4-S-E Nitro, ethyl ester Triclinic crystal packing N/A

Table 2: Crystallographic Data

Compound Space Group Packing Characteristics
This compound Not reported Likely disordered due to flexible chain
NO2-Bi-4-S-E P-1 (triclinic) Rigid, substituent-driven packing
2p (Benzoate derivative) Not reported Closely packed biphenyl stacking

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